1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Antiproliferative Fragment-based drug discovery NCI60 screening

Oxan-4-yl N1 substituent provides unique conformational flexibility, hydrogen-bonding, and steric bulk vs. phenyl/methyl analogs—critical for solubility, crystallinity, and pharmacokinetics. This triazole-4-carboxylic acid building block is essential for FBDD and SAR, with predicted lipid metabolism regulation (Pa=0.999) and DNA synthesis inhibition (Pa=0.991). The carboxylic acid handle enables facile amide coupling for triazole-4-carboxamide libraries. ≥97% purity ensures reproducible screening and hit-to-lead optimization.

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
CAS No. 1487610-80-9
Cat. No. B1428975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1487610-80-9
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1COCCC1N2C=C(N=N2)C(=O)O
InChIInChI=1S/C8H11N3O3/c12-8(13)7-5-11(10-9-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,12,13)
InChIKeyMPYZRKCEEZCDNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid CAS 1487610-80-9: Technical Profile and Procurement Identifier


1-(Oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1487610-80-9) is a heterocyclic building block consisting of a 1,2,3-triazole core substituted at the N1 position with an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group and at the C4 position with a carboxylic acid moiety. The compound has a molecular formula of C8H11N3O3 and a molecular weight of 197.19 g/mol [1]. It is classified among 1,2,3-triazole-4-carboxylic acids, a scaffold widely employed in fragment-based drug discovery and as a key intermediate for the synthesis of triazole-4-carboxamides with potential antitumor activity [2].

Why 1-(Oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid Is Not Interchangeable with Generic Triazole-4-carboxylic Acid Analogs


In scientific and industrial procurement, substituting one 1,2,3-triazole-4-carboxylic acid for another without considering the N1 substituent can lead to divergent experimental outcomes. The oxan-4-yl moiety in 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid introduces distinct physicochemical properties—including altered hydrogen bonding capacity, steric bulk, and conformational flexibility—compared to analogs bearing phenyl, methyl, or unsubstituted triazole cores. These differences directly influence downstream parameters such as solubility in organic reaction media, crystallinity of intermediates, and the pharmacokinetic profile of derived carboxamides. For example, class-level structure-activity relationship (SAR) studies demonstrate that substituent identity on the triazole ring significantly modulates antiproliferative potency in NCI60 cell line panels [1]. Consequently, assuming functional equivalence between this compound and other in-class candidates without empirical verification risks compromising the validity of structure-activity studies and the reproducibility of synthetic routes.

Quantitative Differentiation Evidence for 1-(Oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid


Predicted Biological Activity Profile Differentiates Oxan-4-yl Triazole from Unsubstituted and Phenyl Analogs

Computational prediction of biological activity spectra for 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid yields a distinct probability profile compared to both the unsubstituted 1H-1,2,3-triazole-4-carboxylic acid scaffold and phenyl-substituted analogs. The oxan-4-yl derivative exhibits high predicted probabilities (Pa > 0.95) for lipid metabolism regulation (0.999), angiogenesis stimulation (0.995), DNA synthesis inhibition (0.991), apoptosis agonism (0.979), and antineoplastic activity (0.961) [1]. In contrast, class-level studies on phenyl-substituted triazole-4-carboxylic acids report divergent activity patterns, with some derivatives showing pronounced cytotoxicity in specific NCI60 cell lines while others remain inactive, underscoring that substituent identity critically determines biological outcome [2].

Antiproliferative Fragment-based drug discovery NCI60 screening

Oxan-4-yl Substituent Confers Distinct Physicochemical Properties Versus Thiopyran and Unsubstituted Analogs

The oxan-4-yl (tetrahydropyran) substituent in 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid imparts unique physicochemical characteristics that differentiate it from closely related analogs. The compound (MW 197.19, C8H11N3O3) contains an oxygen heteroatom in the saturated six-membered ring, which introduces a hydrogen bond acceptor site distinct from the sulfur-containing thiopyran analog 1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (MW 213.26, C8H11N3O2S) . The oxygen atom in the oxane ring reduces molecular weight by 16 g/mol relative to the thiopyran analog and alters the hydrogen bonding capacity, which in turn affects solubility in polar protic solvents and crystallization behavior. Additionally, the oxan-4-yl group provides greater conformational flexibility compared to planar aromatic N1-substituents (e.g., phenyl or pyridyl), which can influence binding interactions in biological targets [1].

Physicochemical properties Solubility Lead optimization

Purity Specifications and Storage Stability Enable Reproducible Fragment-Based Screening

Commercial availability of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid with documented purity specifications (95-97%) provides a quantifiable quality benchmark for procurement decisions. The compound is supplied with a purity specification of 95% (AKSci Catalog 2724DR) or 97% (Leyan Catalog 1310277) , which is comparable to the purity levels reported for related triazole-4-carboxylic acid building blocks used in fragment-based drug discovery (FBDD) campaigns. Additionally, the compound is recommended for storage sealed in dry conditions at 2-8°C , a requirement that is consistent with the storage conditions for other moisture-sensitive triazole carboxylic acids. While this evidence does not directly compare biological activity, it establishes procurement-grade quality metrics that are essential for ensuring reproducibility in downstream synthetic applications and biological assays.

Fragment-based drug discovery Reproducibility Quality control

Recommended Application Scenarios for 1-(Oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid Based on Evidence Profile


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Lipid Metabolism and DNA Synthesis Pathways

The predicted high probability of activity against lipid metabolism regulation (Pa = 0.999) and DNA synthesis inhibition (Pa = 0.991) makes 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid a strategically relevant fragment for inclusion in FBDD libraries. The carboxylic acid handle enables facile derivatization to triazole-4-carboxamides, while the oxan-4-yl substituent provides conformational flexibility that can be exploited for hit-to-lead optimization. Procurement of this building block with verified purity (≥95%) ensures that initial fragment screening results are not confounded by impurities [1] .

Synthesis of Triazole-4-Carboxamides with Defined Physicochemical Properties

The oxan-4-yl substituent confers a molecular weight (197.19 g/mol) and oxygen heteroatom profile that is distinct from thiopyran (sulfur) or aromatic (phenyl) N1-substituted analogs. This differentiation is valuable in medicinal chemistry programs where controlling molecular weight, hydrogen bonding capacity, and polar surface area is critical for optimizing oral bioavailability and reducing off-target binding. Researchers seeking to establish structure-property relationships (SPR) for triazole-containing chemotypes can use this compound as a comparator to evaluate the impact of the oxane ring versus other N1 substituents [2].

Precursor for Glycolate Oxidase Inhibitor Development in Hyperoxaluria Research

The triazole-4-carboxylic acid scaffold is claimed in patent literature (WO2020010309A1) as a core structure for glycolate oxidase inhibitors with therapeutic potential in primary hyperoxaluria type I and kidney stone prevention. While specific biological data for 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid itself is not reported in this patent, the oxan-4-yl substitution pattern is consistent with the structural motifs described in the broad claims. This compound can therefore serve as a key intermediate for synthesizing novel analogs within this patent space, provided that the appropriate amine coupling partners are employed [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.